2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Derivatives in Herbicide Action
Chloroacetamide derivatives, such as alachlor and metazachlor, are known for their selective herbicidal activity, used to control annual grasses and many broad-leaved weeds across various crops. Their mechanism involves the inhibition of fatty acid synthesis in plants, suggesting a potential area of application for structurally related compounds in agricultural chemistry (Weisshaar & Böger, 1989).
Pyrazole Derivatives in Molecular Conformation and Hydrogen Bonding
Pyrazole derivatives have been explored for their diverse biological activities, including analgesic, antibacterial, and anti-inflammatory properties. The study of different molecular conformations and hydrogen bonding in such compounds offers insights into their potential medicinal chemistry applications. For instance, the analysis of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides has provided valuable information on their structural characteristics and interactions (Narayana et al., 2016).
Coordination Complexes with Pyrazole-Acetamide Derivatives
The synthesis and characterization of coordination complexes involving pyrazole-acetamide derivatives have shown the impact of hydrogen bonding on self-assembly processes. Such studies contribute to the understanding of these compounds' roles in developing novel materials with potential antioxidant activities (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-26-7-6-20-16(24)8-23-18(14-10-28-11-15(14)22-23)21-17(25)9-27-13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARTRQKHTZPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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